molecular formula C12H10N2O3 B8593942 N'-(2-furylmethylene)salicylohydrazide

N'-(2-furylmethylene)salicylohydrazide

Cat. No. B8593942
M. Wt: 230.22 g/mol
InChI Key: UFRXXSYMUOQOKX-UHFFFAOYSA-N
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Patent
US06380288B1

Procedure details

A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer was charged with 76.1 g (0.5 mol) of salicylohydrazide and 1 liter of methanol, and 57.6 g (0.6 mol) of furfural was dropwise added thereto in 30 minutes while stirring at room temperature. After heating under reflux for 2 hours, the reaction liquid was cooled down to 20° C. or lower, and crystal was filtered off. The crystal was washed with a small amount of methanol and then dried under reduced pressure, whereby the intended compound (slightly yellow crystal) was obtained. The amount yielded in this reaction was 108.1 g (0.47 mol), and the yield was 93%.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH:12](=O)[C:13]1[O:17][CH:16]=[CH:15][CH:14]=1>CO>[O:17]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH:12]=[N:11][NH:10][C:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
76.1 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
57.6 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in 30 minutes while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to 20° C.
FILTRATION
Type
FILTRATION
Details
lower, and crystal was filtered off
WASH
Type
WASH
Details
The crystal was washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure, whereby the intended compound (slightly yellow crystal)
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The amount yielded in this reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(=CC=C1)C=NNC(C=1C(O)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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